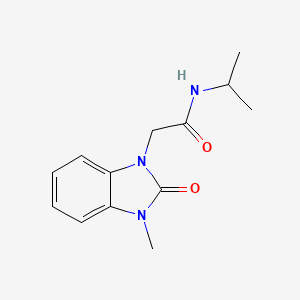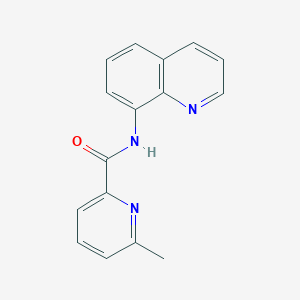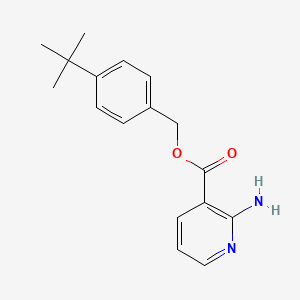![molecular formula C17H20N4O B7471789 5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that falls under the category of pyrazolo[3,4-d]pyrimidines . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods. For instance, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride, or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines consists of a pyrazole ring fused to a pyrimidine ring . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
In the presence of 1.5 mol% of Pd (dppf) Cl2, 1.1 mol/mol of 4-tert-butylphenyl boronic acid, 1.5 mol/mol of K2CO3, and 1000 mL/mol of i-PrOH, the reaction mixture was stirred under reflux until reaching stable conversion of the bromoindene .
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-17(2,3)13-7-5-12(6-8-13)10-21-11-18-15-14(16(21)22)9-19-20(15)4/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJCWDDOOJIMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]-5-bromopyrimidine-2,4-dione](/img/structure/B7471737.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)

![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

